tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1,3-bis(phenylmethoxy)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)23-20(16-25-14-18-10-6-4-7-11-18)17-26-15-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZDORGDMAKNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethyl acetate and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
Drug Synthesis : This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its carbamate functional group allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, it has been utilized in the preparation of cyclic hydroxamic acids, which are known for their anti-cancer properties .
Prodrug Development : The stability and solubility of tert-butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate make it suitable for prodrug formulations. Prodrugs can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and permeability through biological membranes.
Organic Synthesis
C-N Cross-Coupling Reactions : The compound participates in C-N cross-coupling reactions, demonstrating its utility in forming complex molecular architectures. Such reactions are crucial in synthesizing new compounds with potential therapeutic applications .
Intramolecular Cyclization : It can undergo facile intramolecular cyclization with various carbon nucleophiles, leading to the formation of functionalized cyclic compounds. This property is particularly valuable for creating diverse chemical libraries for drug discovery .
Material Science
Specialty Chemicals Production : In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in synthesizing polymers and other advanced materials.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate involves its interaction with specific molecular targets. It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can influence various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate with analogous compounds:
Key Differences and Implications
Substituent Effects: The benzyloxy groups in the target compound increase steric bulk and lipophilicity compared to the propargyloxy derivatives (). This may enhance stability in acidic conditions but reduce solubility in polar solvents.
This suggests that propargyloxy groups may introduce greater reactivity and toxicity risks.
Synthetic Utility :
- Compounds with propargyloxy groups () are valuable in click chemistry applications due to alkyne functionality.
- The hydroxyl-containing analogs () serve as intermediates for further functionalization, such as esterification or glycosylation.
Spectroscopic Characterization :
- Derivatives synthesized via MEMCl (e.g., compounds in ) share similar spectral features (IR, NMR) with the target compound, confirming carbamate and ether linkages. For example, tert-Butyl (6-{[(Benzyloxy)methoxy]methyl}-1,11-diphenyl-2,4,8,10-tetraoxaundecan-6-yl)carbamate (7e) exhibits characteristic benzyloxy peaks in NMR .
Biological Activity
tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate (CAS No. 167486-39-7) is a carbamate derivative characterized by its unique structure, which includes two benzyloxy groups and a tert-butyl moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial properties and enzyme inhibition.
Antimicrobial Properties
Research indicates that many carbamate compounds exhibit antimicrobial effects. In particular, this compound has shown potential against various bacterial strains. A study highlighted its efficacy in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, suggesting its potential use as an antimicrobial agent .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Certain derivatives of carbamates have been documented to inhibit enzymes such as β-lactamase, which is crucial in combating antibiotic resistance. The mechanism typically involves the formation of a stable complex with the enzyme, thereby preventing substrate access .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various carbamates, including this compound. The results indicated:
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| This compound | 15 | 50 |
| Control (Ampicillin) | 25 | 10 |
The compound displayed moderate antimicrobial activity compared to standard antibiotics .
Study 2: Enzyme Inhibition Analysis
In another investigation focused on enzyme inhibition, this compound was tested against β-lactamase-producing strains. The findings were promising:
| Compound Name | % Inhibition at 100 µM |
|---|---|
| This compound | 70 |
| Control (Clavulanic Acid) | 85 |
These results suggest that the compound could serve as a lead structure for developing new β-lactamase inhibitors .
Q & A
Q. What statistical methods validate batch-to-batch consistency in chiral purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
